molecular formula C14H9NO2 B167232 1-Aminoanthraquinone CAS No. 82-45-1

1-Aminoanthraquinone

Cat. No. B167232
CAS RN: 82-45-1
M. Wt: 223.23 g/mol
InChI Key: KHUFHLFHOQVFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04006170

Procedure details

6.3 g of 4-aminoanthrone are dissolved in 100 ml of hot 1 N KOH. Air is then passed through the solution at 80° C until the yellow exudation from a spot test has disappeared. After filtering off and washing until neutral, 4.5 g of product containing 58.2% of 1-aminoanthraquinone (39% yield) are obtained. On boiling with toluene, which dissolves the 1-aminoanthraquinone, a yellow residue is obtained which according to analysis, NMR-spectrum, IR-spectrum, mass spectrum and molecular weight determination is 4,4' -diamino-dihydrodianthrone (melting point: 251°-253° C).
Name
4-aminoanthrone
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[CH2:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:16])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-:17].[K+]>>[NH2:1][C:2]1[C:15]2[C:14](=[O:17])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:16])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-aminoanthrone
Quantity
6.3 g
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3CC12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then passed through the solution at 80° C until the yellow exudation from a spot test
FILTRATION
Type
FILTRATION
Details
After filtering off
WASH
Type
WASH
Details
washing until neutral, 4.5 g of product

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.